
3-Hydroxy-4-isopropylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-isopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is a naturally occurring organic compound found in the shikimate pathway, which is a metabolic process that produces aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This compound is known for its significant antioxidant activity and ability to inhibit cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-isopropylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation, hydrolysis, oxidation, and deprotection to prepare 3,5-dihydroxy-4-isopropylbenzaldehyde . Another method includes the Wittig-Homer condensation of 3,5-dihydroxy-4-diethyl isopropylphosphonate with benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The conditions are optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-isopropylbenzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and ability to inhibit cell proliferation.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used as a marker in fingerprinting techniques and in the production of fragrances.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-isopropylbenzaldehyde involves its interaction with molecular targets and pathways. For example, it acts as a tyrosinase inhibitor, which is an enzyme involved in the biosynthesis of melanin . By inhibiting tyrosinase, it can reduce melanin production, making it useful in cosmetic applications . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-isopropylbenzaldehyde: Similar structure but with the hydroxyl group at a different position.
2-Hydroxy-4-isopropylbenzaldehyde: Another isomer with the hydroxyl group at the second position.
Cuminaldehyde (4-Isopropylbenzaldehyde): Lacks the hydroxyl group but has similar aromatic properties.
Uniqueness
3-Hydroxy-4-isopropylbenzaldehyde is unique due to its specific position of the hydroxyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and its significant antioxidant activity make it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
91060-93-4 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-hydroxy-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-7,12H,1-2H3 |
InChI-Schlüssel |
AAHPQRUIQYEFLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


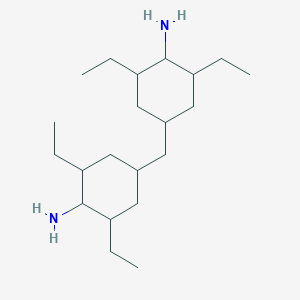
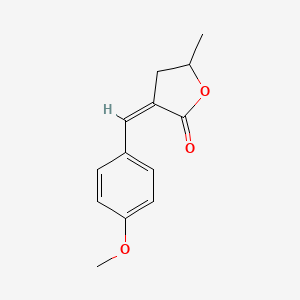
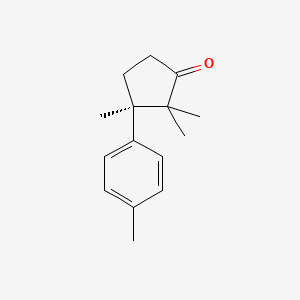
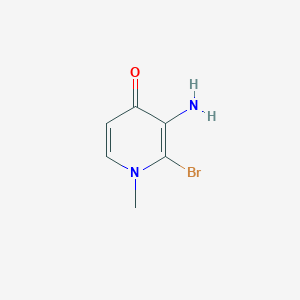
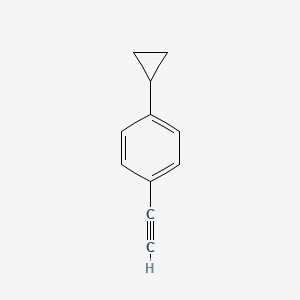
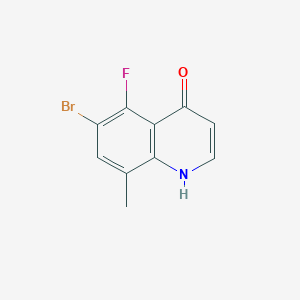
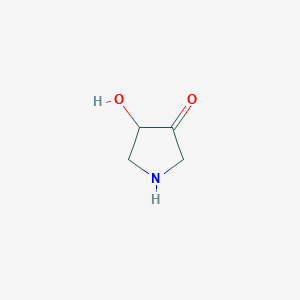
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
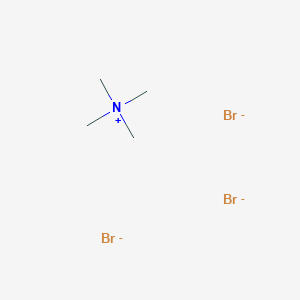
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
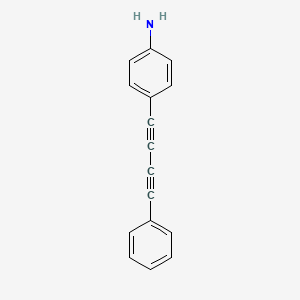
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
